![molecular formula C16H13BrFN3O2 B213576 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a derivative of pyrazole and furan, which are known for their biological activities.
Wirkmechanismus
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide is not fully understood, but it is believed to interact with specific molecular targets in the body, such as enzymes, receptors, and ion channels. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, which could be useful for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide has a variety of biochemical and physiological effects on the body. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. Additionally, this compound has been shown to have antioxidant and antimicrobial properties, which could be useful for the development of new therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide in lab experiments is its potent biological activity, which allows for the study of specific molecular targets in the body. However, one limitation of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide. Some possible areas of research include:
1. Further exploration of the mechanism of action of this compound and its interactions with specific molecular targets in the body.
2. Development of new drug candidates based on the chemical structure of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide.
3. Investigation of the potential use of this compound as a diagnostic tool for the detection of specific diseases.
4. Study of the potential side effects and toxicity of this compound in animal models.
5. Development of new synthesis methods for this compound that are more efficient and cost-effective.
In conclusion, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide is a chemical compound with great potential for use in various scientific research applications. Its unique chemical properties and potent biological activity make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 4-bromo-1H-pyrazole and 2-fluoro-5-methylphenylboronic acid with furan-2-carboxylic acid. The reaction is catalyzed by a palladium catalyst and requires careful control of temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
The scientific research community has shown great interest in the potential applications of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide due to its unique chemical properties. This compound has been studied extensively for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide |
---|---|
Molekularformel |
C16H13BrFN3O2 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrFN3O2/c1-10-2-4-13(18)14(6-10)20-16(22)15-5-3-12(23-15)9-21-8-11(17)7-19-21/h2-8H,9H2,1H3,(H,20,22) |
InChI-Schlüssel |
PKSWTOWLTSWLMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.